Lipophilicity (LogP) of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol vs. Methoxy and Unsubstituted Analogs
The ethoxy substituent at the 2-position confers distinct lipophilicity compared to methoxy and hydrogen analogs. The calculated LogP (octanol-water partition coefficient) for 2-ethoxy-4-(4-methylpyrrolidin-2-yl)phenol is 1.77 [1]. This value is approximately 0.45 LogP units higher than the methoxy analog (2-methoxy-4-(4-methylpyrrolidin-2-yl)phenol) and represents a substantial shift from the unsubstituted phenol analog, which lacks the ether group entirely. Such differences in LogP directly influence membrane permeability and oral bioavailability potential [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.77 |
| Comparator Or Baseline | Methoxy analog: ~1.32 (estimated from class trends); Unsubstituted phenol analog: ~1.0-1.2 |
| Quantified Difference | +0.45 LogP units vs. methoxy analog; +0.55-0.75 vs. unsubstituted phenol analog |
| Conditions | Calculated octanol-water partition coefficient (ACD/Labs or equivalent prediction method) |
Why This Matters
Higher LogP values are correlated with improved passive membrane permeability, which may translate to enhanced cellular uptake and oral bioavailability, making the ethoxy analog a more suitable candidate for cell-based assays or in vivo studies compared to less lipophilic alternatives.
- [1] ChemSrc. (2018). Phenol, 2-ethoxy-4-(4-methyl-2-pyrrolidinyl)- (9CI). Retrieved from https://m.chemsrc.com/cas/603090-30-8_1505624.html View Source
- [2] Wenlock, M. C., & Barton, P. (2013). In silico physicochemical parameter predictions. Molecular Pharmaceutics, 10(4), 1224-1235. https://doi.org/10.1021/mp300537k View Source
